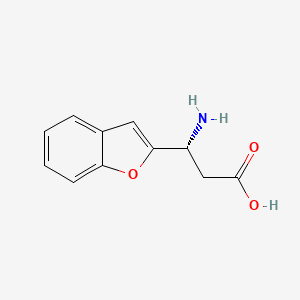

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m1/s1 |

InChI Key |

HWTGIYWDRQTQIT-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- Commercially available benzofuran derivatives or precursors

- Chiral amino acid building blocks or intermediates

- Coupling agents and protecting groups for amino acids

Stepwise Synthetic Route

| Step | Description | Conditions and Reagents | Notes |

|---|---|---|---|

| 1 | Benzofuran Ring Construction or Functionalization | Starting from phenol derivatives or furans; cyclization under acidic or catalytic conditions | Benzofuran core is synthesized or functionalized to allow substitution at 2-position |

| 2 | Formation of 3-(1-benzofuran-2-yl)propanoic acid intermediate | Hydroarylation or Friedel–Crafts type reactions using Brønsted superacids (e.g., triflic acid) to add propanoic acid side chain | Superacid-mediated hydroarylation activates double bonds for electrophilic addition, as reported in related furan derivatives |

| 3 | Introduction of the Amino Group and Chiral Center Formation | Use of chiral auxiliaries or asymmetric synthesis techniques; reductive amination or chiral pool synthesis | Sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation may be employed to introduce the amino group stereoselectively |

| 4 | Coupling and Protection/Deprotection Steps | Use of coupling agents (e.g., EDC, DCC) and protecting groups (e.g., Boc, Fmoc) to manage amino acid functionality | Protecting groups ensure selective reactions and maintain stereochemical integrity |

| 5 | Purification and Crystallization | Chromatography (HPLC, column) and recrystallization from suitable solvents (alcohols, ketones) | Crystalline polymorphs can be isolated, affecting purity and bioactivity |

Representative Reaction Conditions

- Solvents: Polar aprotic solvents (DMF, DMSO), ethers, alcohols (ethanol, isopropanol), ketones

- Temperature: Typically ranges from 0°C to 70°C depending on step; some steps require cooling to -50°C to maintain stereochemical control

- Bases: Organic bases (triethylamine), inorganic bases (NaHCO3), organolithium reagents for deprotonation or activation

- Acids: Inorganic acids (HCl, H2SO4), triflic acid for superacid catalysis in hydroarylation

- Catalysts: Pd, Pt, Rh, Raney Ni for hydrogenation steps

Research Findings and Optimization

- Superacid-Mediated Hydroarylation: Use of triflic acid (TfOH) enables hydroarylation of 3-(furan-2-yl)propenoic acids to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which is a key step in constructing the benzofuran-substituted propanoic acid skeleton with high regioselectivity and yield.

- Stereoselective Amination: Reductive amination using sodium triacetoxyborohydride or catalytic hydrogenation under controlled temperature ensures the (3R) configuration is favored, critical for biological activity.

- Purification: Isolation of crystalline polymorphs (form-S, form-N, form-L) has been demonstrated to improve product stability and purity, which is essential for downstream applications.

- Yield and Purity: Optimized reaction times (15 min to 10 hours) and temperature control significantly affect yield and enantiomeric excess. Use of appropriate solvents and bases further enhances product quality.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Notes |

|---|---|---|

| Benzofuran ring synthesis | Acid-catalyzed cyclization or starting from benzofuran derivatives | Provides core aromatic system |

| Hydroarylation step | Brønsted superacid (TfOH), arenes, 0-30°C | Efficient formation of 3-aryl-3-(benzofuran-2-yl)propanoic acid scaffold |

| Amino group introduction | Reductive amination with NaBH(OAc)3, NaCNBH3, or catalytic hydrogenation | Stereoselective (3R) amino acid formation |

| Coupling agents | EDC, DCC, or similar carbodiimides | Facilitate amide bond formation if needed |

| Protecting groups | Boc, Fmoc | Protect amino functionality during synthesis |

| Purification | Chromatography, recrystallization (alcohols, ketones) | Isolate high purity crystalline product |

| Temperature control | 0°C to 70°C, with cooling steps as needed | Maintain stereochemical integrity |

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups or double bonds within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted benzofuran derivatives, amino acid analogs, and various functionalized compounds that can serve as intermediates in further synthetic applications.

Scientific Research Applications

Medicinal Chemistry

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid has shown promise in the development of therapeutic agents. Its ability to interact with specific enzymes and receptors makes it a candidate for drug design targeting various diseases. Studies indicate that it may modulate enzyme activities, potentially inhibiting pathways involved in cancer and neurodegenerative disorders.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. Its enantiomerically pure nature is crucial for developing pharmaceuticals and agrochemicals. The compound's unique properties facilitate the creation of derivatives that can exhibit enhanced biological activities.

Biological Research

Research indicates that this compound plays a role in metabolic pathways and enzyme interactions. It has been studied for its influence on enzyme specificity and mechanisms of action, providing insights into metabolic processes relevant to human health .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. Results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. The mechanism of action was linked to the modulation of signaling pathways associated with cell survival and apoptosis .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress and inflammation in neuronal cells, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of therapeutic agents targeting specific diseases | Modulates enzyme activity; potential anticancer properties |

| Organic Synthesis | Chiral building block for complex molecules | Facilitates synthesis of enantiomerically pure compounds |

| Biological Research | Role in metabolic pathways and enzyme interactions | Influences enzyme specificity; insights into metabolism |

| Neuroprotection | Protects neuronal cells from oxidative stress | Reduces inflammation; potential treatment for neurodegeneration |

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can engage in π-π interactions and hydrogen bonding, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

Key Compounds :

Structural Differences :

Functional Implications :

Neuroactive β-Amino Acids

Key Compound: 2-Amino-3-(methylamino)-propanoic acid (BMAA) (CAS: 26-87-3)

Structural Differences :

- BMAA has a methylamino group at the β-position, whereas the target compound features a benzofuran substituent.

Functional Implications :

- BMAA is neurotoxic, acting as an excitatory amino acid receptor agonist, and is linked to neurodegenerative diseases .

- The benzofuran group in the target compound may reduce neurotoxicity by altering receptor binding, though this remains speculative without direct evidence.

Pharmacokinetics :

Heterocyclic Sulfonamide Derivatives

Structural Differences :

- The sulfonamide group and indole ring in this compound contrast with the benzofuran and primary amino group in the target compound.

Functional Implications :

Pyridine-Containing Analogs

Key Compound: (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 70702-47-5)

Structural Differences :

- Pyridine’s nitrogen atom replaces the benzofuran oxygen, altering electronic properties.

Functional Implications :

- Pyridine’s basicity may improve water solubility compared to the benzofuran-containing compound .

- The benzofuran group’s aromaticity could enhance binding to hydrophobic enzyme pockets.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Synthetic Complexity : The chiral (3R) configuration of the target compound necessitates advanced synthetic methods compared to simpler furan derivatives .

Pharmacological Potential: While furan analogs show antimicrobial activity, the benzofuran group’s enhanced aromaticity may unlock unique biological properties (e.g., kinase inhibition or anti-inflammatory effects) .

Biological Activity

(3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is a chiral amino acid derivative characterized by the presence of a benzofuran moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO2, with a molecular weight of approximately 205.21 g/mol. The compound consists of:

- An amino group

- A propanoic acid side chain

- A benzofuran ring

This combination allows for significant π-π interactions and hydrogen bonding , enhancing its binding affinity to various biological macromolecules, including enzymes and receptors.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It may modulate enzyme activities and influence receptor functions, which are crucial for understanding its therapeutic potential. The mechanism involves:

- Binding to active sites on enzymes, potentially inhibiting their activity.

- Engaging in hydrogen bonding and π-π stacking with aromatic residues in target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of benzofuran compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit pathways involved in cancer cell proliferation. The unique structural features allow it to interact with cancer-related enzymes, potentially leading to therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 3-amino-3-(1-benzothiophene-2-yl)propanoic acid | Contains a benzothiophene ring instead of benzofuran | Sulfur-containing analog |

| 3-amino-3-(1-indole-2-yl)propanoic acid | Contains an indole ring | Different aromatic system |

| 3-amino-3-(1-benzofuran)propanoic acid | Lacks stereochemistry | Non-chiral variant |

The uniqueness of this compound lies in its chiral configuration combined with the benzofuran structure, providing distinct chemical reactivity and biological activity compared to non-stereoisomeric counterparts.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed effective inhibition against Candida species at concentrations as low as 64 µg/mL, indicating potential use as an antifungal agent .

- Cancer Cell Proliferation : In vitro studies indicated that the compound could inhibit the proliferation of specific cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes linked to disease pathways, further supporting its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for the enantioselective synthesis of (3R)-3-amino-3-(1-benzofuran-2-yl)propanoic acid?

Methodological Answer: Asymmetric synthesis strategies, such as chiral auxiliary-assisted reactions or enantioselective catalytic hydrogenation, are critical for introducing the (3R)-chiral center. Protecting groups (e.g., tert-butoxycarbonyl for the amino group) can prevent undesired side reactions during benzofuran ring formation. Post-synthesis, purification via recrystallization or chiral HPLC ensures enantiomeric purity. Structural analogs like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid suggest ring-closing strategies using Pd-catalyzed coupling or cyclization reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the benzofuran moiety and stereochemistry.

- Chiral HPLC: Resolves enantiomers to validate optical purity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography: For absolute stereochemical assignment (if crystals are obtainable). Reference PubChem-derived InChI and canonical SMILES for computational validation .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture and oxidizing agents. Safety data for related compounds emphasize temperature-controlled environments and segregated storage from reactive substances .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer:

- Reproducibility Controls: Standardize assay conditions (pH, solvent, temperature) and validate compound purity via chiral HPLC.

- Structure-Activity Relationship (SAR) Studies: Compare with analogs like 3-(4-hydroxyphenyl)propanoic acid to isolate functional group contributions.

- Meta-Analysis: Cross-reference data from diverse sources (e.g., enzyme inhibition assays vs. receptor binding studies) to identify confounding variables. Evidence from PubChem and related benzofuran derivatives highlights the role of substituents in modulating activity .

Q. What computational methods can predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., enzymes, GPCRs). Incorporate the compound’s 3D structure (InChI:

InChI=1S/C10H9NO3/c11-9(5-10(12)13)8-4-6-2-1-3-7(6)14-8/h1-4,9H,5,11H2,(H,12,13)/t9-/m1/s1) for accuracy. - Molecular Dynamics (MD) Simulations: Assess binding stability under physiological conditions.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic interactions at active sites. PubChem-derived physicochemical data (e.g., logP, TPSA) informs solvation and permeability predictions .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of this compound?

Methodological Answer:

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.

- Kinetic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.

- Continuous Flow Synthesis: Enhances reproducibility and reduces racemization risks. Industrial-scale protocols for structurally similar amino acids emphasize process analytical technology (PAT) for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Experimental Replication: Measure solubility in triplicate using standardized protocols (e.g., shake-flask method).

- Computational Prediction: Compare experimental results with COSMO-RS or LogS calculations based on PubChem data.

- Structural Analysis: Correlate solubility with substituent effects (e.g., benzofuran’s hydrophobicity vs. carboxylic acid’s polarity). Discrepancies in analogs like (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid highlight solvent-pH dependencies .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of aerosols.

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels. Safety data sheets for related propanoic acids emphasize compliance with OSHA and EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.